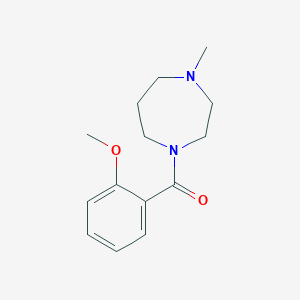
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that is widely used in scientific research. It was first synthesized in 1983 by Roche Pharmaceuticals, and since then, it has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds to the receptor with high affinity, preventing the binding of benzodiazepine agonists such as diazepam. This results in a reduction of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to reduce the activity of certain brain regions involved in memory and cognition. In addition, this compound 15-1788 can block some of the effects of alcohol on the brain, such as sedation and motor impairment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is its high affinity for the benzodiazepine binding site on the GABA-A receptor, which allows for precise control of its effects. However, one limitation of this compound 15-1788 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is its potential as a treatment for alcohol use disorder, as it has been shown to reduce some of the effects of alcohol on the brain. Another area of research is the role of benzodiazepine receptors in anxiety and depression, and how this compound 15-1788 can be used to better understand these conditions. Additionally, there is ongoing research on the development of new benzodiazepine receptor antagonists with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 2-methoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized over the years to improve the yield and purity of this compound 15-1788.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a benzodiazepine receptor antagonist. It has been used to study the role of benzodiazepine receptors in the central nervous system, particularly in relation to anxiety and sedation. This compound 15-1788 has also been used to investigate the effects of alcohol on the brain, as it can block some of the effects of alcohol on the GABA-A receptor.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-5-9-16(11-10-15)14(17)12-6-3-4-7-13(12)18-2/h3-4,6-7H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWANIBNBOCUDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5432839.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
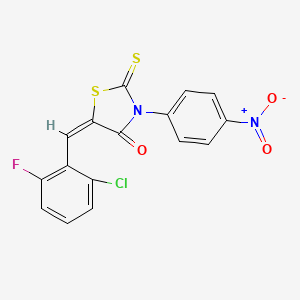
![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
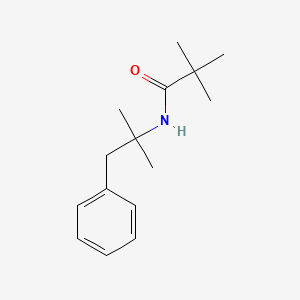
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
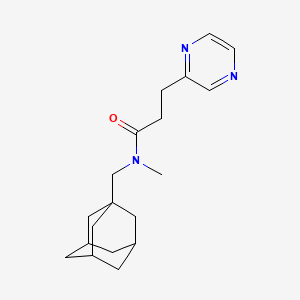
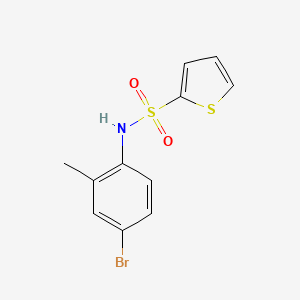
![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)